N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide
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Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H8ClF2NO3S and a molecular weight of 271.67 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Amino derivatives.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(difluoromethoxy)phenyl]-3-methylvalinamide
- N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide
Uniqueness
N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and difluoromethoxy groups enhances its reactivity and potential for various applications in scientific research .
Properties
Molecular Formula |
C8H8ClF2NO3S |
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Molecular Weight |
271.67 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8ClF2NO3S/c1-16(13,14)12-5-2-3-7(6(9)4-5)15-8(10)11/h2-4,8,12H,1H3 |
InChI Key |
LFABAEKLWHYANH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC(F)F)Cl |
Origin of Product |
United States |
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